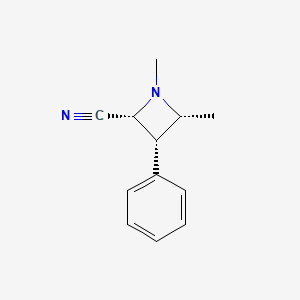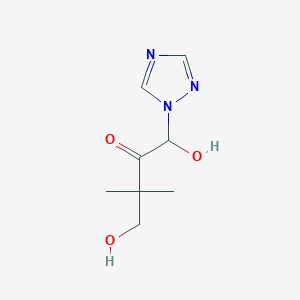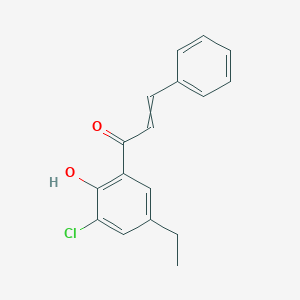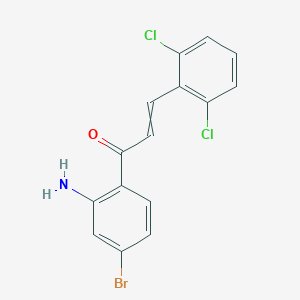
2,2'-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) is a chemical compound known for its unique structure and properties It is composed of a pyridine ring substituted with tert-butyl groups and linked to phenylquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) typically involves the reaction of 4-tert-butylpyridine with 4-phenylquinoline under specific conditions. One common method is a one-pot procedure that allows for the efficient formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like nickel complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or quinoline rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) has several scientific research applications:
Coordination Chemistry:
Catalysis: The compound is used in catalytic reactions, particularly in the synthesis of organic compounds and polymers.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Biomedical Research: Although less common, the compound’s derivatives are explored for potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism by which 2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) exerts its effects is primarily through its role as a ligand in coordination chemistry. It can form stable complexes with various metal ions, influencing the electronic properties and reactivity of the metal center. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, but lacks the tert-butyl and phenylquinoline groups.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Similar in having tert-butyl groups but differs in the overall structure and properties.
2,6-Di-tert-butylpyridine: Shares the tert-butyl substitution but lacks the quinoline moieties.
Uniqueness
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) is unique due to its combination of tert-butyl and phenylquinoline groups, which confer specific steric and electronic properties.
Properties
CAS No. |
922171-43-5 |
|---|---|
Molecular Formula |
C39H31N3 |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
2-[4-tert-butyl-6-(4-phenylquinolin-2-yl)pyridin-2-yl]-4-phenylquinoline |
InChI |
InChI=1S/C39H31N3/c1-39(2,3)28-22-35(37-24-31(26-14-6-4-7-15-26)29-18-10-12-20-33(29)40-37)42-36(23-28)38-25-32(27-16-8-5-9-17-27)30-19-11-13-21-34(30)41-38/h4-25H,1-3H3 |
InChI Key |
DZSRNGKSDRNZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=C1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)

![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)





![1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-](/img/structure/B14199376.png)
![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)
